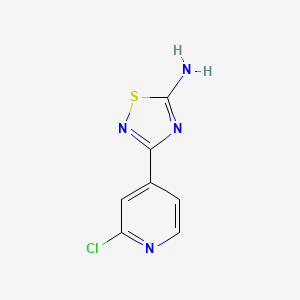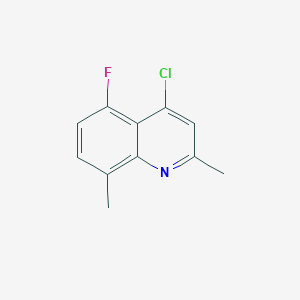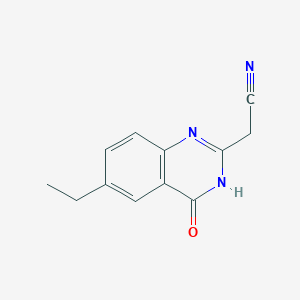
1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one is a synthetic organic compound that belongs to the class of azepane derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Amino Groups: The amino groups can be introduced through nucleophilic substitution reactions using reagents such as amines.
Dimethylation: The dimethylamino group can be introduced through alkylation reactions using dimethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature, pressure, and the use of catalysts to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminopropyl)-3-(methylamino)azepan-2-one: Similar structure with a single methyl group.
1-(3-Aminopropyl)-3-(ethylamino)azepan-2-one: Similar structure with an ethyl group.
Uniqueness
1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
106847-71-6 |
|---|---|
Fórmula molecular |
C11H23N3O |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
1-(3-aminopropyl)-3-(dimethylamino)azepan-2-one |
InChI |
InChI=1S/C11H23N3O/c1-13(2)10-6-3-4-8-14(11(10)15)9-5-7-12/h10H,3-9,12H2,1-2H3 |
Clave InChI |
ARWNOYVHCVUMBE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCCCN(C1=O)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















